molecular formula C17H14N2O2 B2990512 7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one CAS No. 894888-14-3

7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one

Cat. No. B2990512
CAS RN: 894888-14-3
M. Wt: 278.311
InChI Key: CWVJDONXSILNLM-UHFFFAOYSA-N
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Description

7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Organic Synthesis Applications

Silver-Catalyzed Tandem Synthesis :A study demonstrates an efficient approach for the silver-catalyzed regioselective tandem synthesis of highly functionalized 1,2-dihydrobenzo[1,6]naphthyridines. This synthesis is part of exploring reactions of ortho-alkynylaldehydes with amines and ketones/active methylene compounds under mild conditions, indicating the utility of 7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one derivatives in complex organic synthesis processes (Verma et al., 2013).

Medicinal Chemistry and Biological Evaluation

Topoisomerase-I Targeting Activity :Research on nitro and amino substitution in the D-ring of naphthyridin-ones highlights their effect on topoisomerase-I targeting activity and cytotoxicity. Such studies are crucial for developing potent antitumor agents, showcasing the therapeutic potential of structurally related naphthyridin-ones (Singh et al., 2003).

Ultrasound-Promoted Synthesis :The ultrasound-promoted one-pot synthesis of 7-aryl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives, catalyzed by stannous chloride dihydrate under room temperature, highlights a novel approach to synthesizing naphthyridin-one derivatives efficiently (Zang et al., 2011).

Coordination Chemistry and Catalysis

Coordination with N-heterocyclic Carbene :A study explores the multifaceted coordination of naphthyridine-functionalized N-heterocyclic carbene, showcasing its diverse binding modes with metals such as Pd(II), W(0), Rh(I), and Ir(III). This research provides insights into the novel "Ir(III)(C--N)(C--C)" compound and its application as a transfer hydrogenation catalyst (Sinha et al., 2009).

Fluorescence and DNA Binding

Synthesis of Fluorescent DNA-binding Compounds :One-pot synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde, leading to compounds showing strong fluorescence and altered fluorescence intensities upon intercalation into double-stranded DNA, illustrates the application of naphthyridin-ones in bioimaging and molecular biology (Okuma et al., 2014).

properties

IUPAC Name

7-methyl-3-(4-methylbenzoyl)-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-10-3-6-12(7-4-10)15(20)14-9-18-17-13(16(14)21)8-5-11(2)19-17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVJDONXSILNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one

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